![molecular formula C19H23F3N4O2 B2605196 N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide CAS No. 1090434-04-0](/img/structure/B2605196.png)
N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
CCT251545 acts as a competitive inhibitor of PLK1, binding to the ATP-binding pocket of the protein and preventing its activation. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. The specificity of CCT251545 for PLK1 makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that CCT251545 has potent antitumor activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been found to have a synergistic effect when used in combination with other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, CCT251545 has also been found to have some off-target effects, such as inhibition of Aurora A kinase, which may limit its efficacy in certain cancer types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCT251545 is its specificity for PLK1, which makes it a valuable tool for studying the role of this protein in cell division and cancer progression. However, its off-target effects may limit its usefulness in certain experiments. Additionally, the synthesis of CCT251545 is complex and time-consuming, which may make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective PLK1 inhibitors, which may improve the efficacy of this class of drugs in cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PLK1 inhibitors, which may help to personalize cancer treatment. Finally, the use of CCT251545 in combination with other targeted therapies may lead to improved outcomes for cancer patients.
Synthesemethoden
CCT251545 can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-acetamido-2-trifluoromethylbenzonitrile with cycloheptanone in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide to form N-(1-cyanocycloheptyl)-4-acetamido-2-trifluoromethylbenzamide. This intermediate is then reacted with 4-bromo-2-nitroaniline in the presence of a palladium catalyst to form the final product, CCT251545.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been found to have potential applications in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the Polo-like kinase 1 (PLK1) protein, which plays a crucial role in cell division. Inhibition of PLK1 results in the activation of the spindle assembly checkpoint, leading to cell cycle arrest and ultimately, cell death.
Eigenschaften
IUPAC Name |
2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-13(27)25-14-6-7-16(15(10-14)19(20,21)22)24-11-17(28)26-18(12-23)8-4-2-3-5-9-18/h6-7,10,24H,2-5,8-9,11H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKAZCDJBUCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.